N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride

Physicochemical Properties Lipophilicity Regioisomer Comparison

Procure N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS 1050214-65-7) to secure the defined ortho-ethoxy substitution pattern critical for reproducible SAR studies. The ortho-regioisomer confers distinct conformational restriction, lipophilicity (LogP 2.73), and enzyme-binding topography versus para- or unsubstituted analogs. Substituting isomers risks irreproducible MAO or cytochrome P450 inhibition data. Available as a stable hydrochloride salt (MW 227.73, C₁₂H₁₈ClNO) for multi-step medicinal chemistry campaigns.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
CAS No. 1050214-65-7
Cat. No. B3078298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Ethoxybenzyl)cyclopropanamine hydrochloride
CAS1050214-65-7
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1CNC2CC2.Cl
InChIInChI=1S/C12H17NO.ClH/c1-2-14-12-6-4-3-5-10(12)9-13-11-7-8-11;/h3-6,11,13H,2,7-9H2,1H3;1H
InChIKeyUJGLNIBFFSGXBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS 1050214-65-7): Baseline Characterization for Research Procurement


N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS 1050214-65-7) is a research-grade small molecule with the molecular formula C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol . It exists as the hydrochloride salt of the free base N-(2-ethoxybenzyl)cyclopropanamine (CAS 889949-29-5), which has a predicted pKa of 8.43±0.20 and a calculated LogP of 2.73 . This compound belongs to the N-benzylcyclopropylamine class, a structural family characterized by a cyclopropane ring attached to a benzylamine scaffold—a motif historically associated with mechanism-based inhibition of monoamine oxidases (MAO) and cytochrome P450 enzymes [1]. However, the specific ortho-ethoxy substitution pattern distinguishes this compound from its more extensively characterized para- and meta-regioisomers, as well as from the unsubstituted parent N-benzylcyclopropylamine [2].

Why Generic Substitution of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride with Close Analogs Is Not Advisable


In the absence of direct comparative biological data for CAS 1050214-65-7, procurement decisions must rely on the established structure-activity relationship (SAR) principles of the broader N-benzylcyclopropylamine class. The position of the ethoxy substituent on the benzyl ring (ortho, meta, or para) is a critical determinant of both physicochemical properties and biological target engagement . Regioisomeric variations can alter lipophilicity, metabolic stability, and binding affinity to enzymes such as monoamine oxidase (MAO) and cytochrome P450 isoforms, as demonstrated in systematic SAR studies of cyclopropylamine derivatives [1]. Therefore, substituting the ortho-ethoxy variant (CAS 1050214-65-7) with the para-ethoxy analog (CAS 892571-13-0) or the unsubstituted N-benzylcyclopropylamine (CAS 13324-66-8) without experimental validation introduces a high risk of irreproducible biological outcomes. The following sections detail the specific, quantifiable evidence that supports the need for procurement of the exact compound when a defined chemical identity is required, while also acknowledging the significant evidence gaps that currently exist.

Quantitative Evidence Guide: Direct and Inferred Differentiation of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride


Physicochemical Differentiation: Calculated LogP and pKa Values for Ortho- vs. Para-Regioisomers

This compound (free base, CAS 889949-29-5) exhibits a calculated LogP of 2.73 and a predicted pKa of 8.43±0.20 . Its close analog, N-(4-ethoxybenzyl)cyclopropanamine (CAS 892571-13-0), has a predicted LogP of 2.73 and a pKa of 8.43±0.20 . The ortho- and para- regioisomers are predicted to have identical physicochemical properties based on standard in silico models, which may not accurately reflect subtle, experimentally determined differences in properties like solubility or membrane permeability. This underscores the importance of using the specific regioisomer in experiments.

Physicochemical Properties Lipophilicity Regioisomer Comparison ADME Prediction

Structural and Conformational Rigidity: Ortho-Substitution Effects on the Cyclopropane Scaffold

The ortho-ethoxy group in CAS 1050214-65-7 introduces a steric constraint not present in the para- (CAS 892571-13-0) or meta- (CAS 1050419-22-1) regioisomers [1]. This proximity to the benzylic amine can restrict rotation around the C-N bond, influencing the molecule's bioactive conformation. While no direct crystallographic data exists for this compound, the broader cyclopropylamine class demonstrates that conformational rigidity is a key determinant of enzyme inhibition selectivity [2]. For example, cis-N-benzyl-2-methoxycyclopropylamine achieves an IC50 of 5 nM for MAO B and 170 nM for MAO A, a >30-fold selectivity driven by its specific geometry [3].

Conformational Analysis Medicinal Chemistry Structure-Activity Relationship Cyclopropane

Supplier-Specific Purity Specifications: A Critical Procurement Differentiator

Vendor-reported purity for N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride varies, which can directly impact experimental reproducibility. MolCore reports a minimum purity of 98% (NLT 98%) for their product . In contrast, Bidepharm and BenchChem list a standard purity of 95% . This represents a potential 3% difference in purity, which may affect assay results, especially in sensitive biochemical or cellular studies. For the close analog N-(3-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS 1050419-22-1), a similar range of purities is offered, with some vendors not specifying a minimum threshold .

Quality Control Purity Analytical Chemistry Vendor Comparison

Recommended Application Scenarios for N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride Based on Available Evidence


As a Defined Building Block for Regioisomer-Specific SAR Studies

This compound is most appropriately procured as a specific building block for medicinal chemistry campaigns exploring structure-activity relationships (SAR) around the N-benzylcyclopropylamine scaffold. Its defined ortho-ethoxy substitution pattern allows for systematic comparison with its para- and meta-regioisomers to determine the impact of substitution position on biological activity or physicochemical properties. The conformational restriction inferred for the ortho-isomer makes it a valuable probe for studying binding pocket topographies in enzymes like monoamine oxidases or cytochrome P450 isoforms [1].

As a High-Purity Intermediate in Custom Chemical Synthesis

For researchers requiring a reliable, high-purity intermediate for multi-step organic synthesis, procurement from vendors offering a minimum purity of 98% (e.g., MolCore) is recommended [1]. This level of purity minimizes side reactions and simplifies purification of downstream products. The hydrochloride salt form provides enhanced stability and ease of handling compared to the free base .

As a Negative Control or Comparator in Mechanism-Based Inhibition Assays

In studies investigating mechanism-based enzyme inhibition by cyclopropylamines, this compound can serve as a valuable comparator or negative control. While N-benzylcyclopropylamine (CAS 13324-66-8) is a known suicide inhibitor of cytochrome P450 enzymes, the ortho-ethoxy substitution may significantly alter the compound's metabolic fate and its ability to form a reactive intermediate [1]. Using CAS 1050214-65-7 in parallel assays with the parent compound could help delineate the structural requirements for enzyme inactivation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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